molecular formula C10H10F3NO B13049412 1-[3-(Trifluoromethoxy)phenyl]prop-2-EN-1-amine

1-[3-(Trifluoromethoxy)phenyl]prop-2-EN-1-amine

Cat. No.: B13049412
M. Wt: 217.19 g/mol
InChI Key: FJVOODMDPVTHGQ-UHFFFAOYSA-N
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Description

1-[3-(Trifluoromethoxy)phenyl]prop-2-EN-1-amine is an allylamine derivative featuring a 3-(trifluoromethoxy)phenyl substituent. The trifluoromethoxy (OCF₃) group is a key structural motif known for its electron-withdrawing properties and metabolic stability, making it a common feature in pharmaceuticals and agrochemicals . The allylamine backbone introduces conformational rigidity due to the double bond, which may influence receptor binding or pharmacokinetic properties.

Properties

Molecular Formula

C10H10F3NO

Molecular Weight

217.19 g/mol

IUPAC Name

1-[3-(trifluoromethoxy)phenyl]prop-2-en-1-amine

InChI

InChI=1S/C10H10F3NO/c1-2-9(14)7-4-3-5-8(6-7)15-10(11,12)13/h2-6,9H,1,14H2

InChI Key

FJVOODMDPVTHGQ-UHFFFAOYSA-N

Canonical SMILES

C=CC(C1=CC(=CC=C1)OC(F)(F)F)N

Origin of Product

United States

Preparation Methods

Halogenation and Grignard Reagent Formation

  • Start with halo-substituted benzotrifluoride , typically a mixture of meta-, para-, and ortho-isomers (with meta predominating ~96%).
  • React the halo-benzotrifluoride with magnesium metal in anhydrous organic solvents (e.g., ether, THF) to form the corresponding Grignard reagent .
  • Catalysts such as iodine or ethylene dibromide may be used to initiate or accelerate Grignard formation.

Reaction with Ketene to Form Trifluoromethyl Acetophenone

  • The Grignard reagent is reacted with a ketene in hydrocarbon solvents (e.g., toluene, xylene, mesitylene).
  • This step is catalyzed by a transition metal ligand-acid complex, such as Fe(AcAc)3 or Ru(AcAc)3 combined with aliphatic acids (acetic, propionic acid, etc.).
  • The reaction yields an isomeric mixture of trifluoromethyl-substituted acetophenones.

Oximation to Form Ketone Oxime

  • The trifluoromethyl acetophenone mixture is treated with hydroxylamine salts (hydroxylamine hydrochloride or sulfate).
  • The reaction is carried out in aliphatic alcohol solvents with gradual addition of sodium hydroxide solution at mild temperatures (40–45°C).
  • After reaction completion, the oxime product is extracted, purified by crystallization using cyclic hydrocarbons (cyclopentane, cyclohexane), yielding high-purity oximes (80–85% yield).

Conversion to Allylic Amine

  • The oxime intermediate undergoes further transformation, typically involving:
    • Reduction or rearrangement reactions to convert the oxime to the corresponding amine.
    • Alternatively, diazotization and coupling with allylic acetates or other allyl sources, followed by reduction.
  • For example, diazonium salts derived from 3-(trifluoromethyl)aniline can react with prop-2-en-1-yl acetate in the presence of copper catalysts and sodium acetate to form the allylic amine precursor.
  • Subsequent purification involves extraction, washing, drying, and crystallization to isolate the final amine hydrochloride salt with high purity.

Representative Reaction Scheme Summary

Step Reactants/Conditions Product Notes
1 Halo-benzotrifluoride + Mg (catalyst: I2, ethylene dibromide) Grignard reagent Organic solvent, inert atmosphere
2 Grignard reagent + Ketene + Fe/Ir/Ru ligand-acid complex Trifluoromethyl acetophenone isomers Hydrocarbon solvent, controlled temp
3 Trifluoromethyl acetophenone + Hydroxylamine salt + NaOH Ketone oxime Alcohol solvent, 40–45°C, 5–7 h
4 Oxime + Reduction/Condensation with allyl acetate + CuCl catalyst 1-[3-(Trifluoromethoxy)phenyl]prop-2-en-1-amine Purification by crystallization

Purification and Yield Data

Compound Purification Method Yield (%) Purity (%)
Trifluoromethyl acetophenone oxime Crystallization from cyclohexane/cyclopentane 80–85 >99
Allylic amine hydrochloride salt Extraction, washing, drying, crystallization 70–90 (typical) >98

Research Findings and Considerations

  • The halogenation step is optimized to favor the meta-isomer, minimizing para and ortho isomers that complicate purification and reduce yield.
  • Use of transition metal catalysts (Fe, Ru, Ir complexes) enhances selectivity and yield in ketene addition.
  • Hydroxylamine salt choice and reaction conditions are critical for high-yield oxime formation.
  • Copper-catalyzed coupling with allylic acetates is an effective method for introducing the allylic amine side chain.
  • Purification by crystallization in non-polar solvents yields high-purity products suitable for pharmaceutical or agrochemical applications.
  • Environmental considerations include minimizing effluent and using greener solvents where possible.

Chemical Reactions Analysis

Types of Reactions

1-[3-(Trifluoromethoxy)phenyl]prop-2-EN-1-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce primary or secondary amines. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

Medicinal Chemistry

The compound is recognized for its potential as a pharmaceutical intermediate. Its structural characteristics allow it to interact with biological targets effectively, making it a candidate for drug development.

Case Study: Anticancer Activity
Research has indicated that derivatives of 1-[3-(trifluoromethoxy)phenyl]prop-2-EN-1-amine exhibit significant anticancer properties. A study demonstrated that certain analogs could inhibit the proliferation of cancer cells in vitro, suggesting a mechanism involving the modulation of cell cycle progression and apoptosis pathways .

Pharmacokinetics
The pharmacokinetic profile of related compounds has been assessed in animal models. For instance, a related compound showed favorable bioavailability and clearance rates, indicating that modifications to the trifluoromethoxy group can enhance therapeutic efficacy while minimizing side effects .

Agrochemicals

The compound serves as an important intermediate in the synthesis of agrochemicals, particularly fungicides and herbicides. Its trifluoromethoxy group enhances biological activity and stability.

Case Study: Synthesis of Trifluoxystrobin
this compound is a precursor in the synthesis of trifluoxystrobin, a widely used fungicide. The synthesis involves several steps starting from benzotrifluoride, leading to high-purity intermediates suitable for agricultural applications .

Environmental Impact
The development of synthetic routes that minimize waste and byproducts is crucial in agrochemical production. Recent advancements have focused on reducing the number of reaction steps and improving yields, which aligns with environmental sustainability goals .

Material Sciences

In material sciences, this compound is explored for its potential as a functional material due to its unique electronic properties.

Applications in Coatings
Fluorinated compounds are known for their excellent chemical resistance and low surface energy, making them ideal candidates for protective coatings. The incorporation of this compound into polymer matrices can enhance thermal stability and hydrophobicity .

Data Table: Summary of Applications

Application AreaSpecific UseKey Benefits
Medicinal ChemistryAnticancer drug developmentEffective inhibition of cancer cell proliferation
AgrochemicalsPrecursor for trifluoxystrobinEnhanced biological activity and stability
Material SciencesFunctional coatingsImproved chemical resistance and thermal stability

Mechanism of Action

The mechanism of action of 1-[3-(Trifluoromethoxy)phenyl]prop-2-EN-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property may facilitate its binding to target proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-[3-(Trifluoromethoxy)phenyl]prop-2-EN-1-amine to structurally analogous compounds, focusing on substituent effects, positional isomerism, and pharmacological profiles.

Substituent Effects: Trifluoromethoxy (OCF₃) vs. Trifluoromethyl (CF₃) and Halogens

Compound Substituent Key Properties/Activities Reference
This compound 3-OCF₃ Predicted high metabolic stability due to OCF₃; allylamine may enhance conformational rigidity.
N-ethyl-1-(4-(trifluoromethyl)phenyl)propan-2-amine 4-CF₃ CF₃ increases lipophilicity (logP) compared to OCF₃, potentially improving blood-brain barrier penetration but reducing polarity.
(R)-1-(3-chloro-2-fluorophenyl)propan-1-amine 3-Cl, 2-F Halogenated analogs show moderate logP values; Cl/F substituents enhance receptor binding in some CNS targets but may reduce metabolic stability compared to OCF₃.
  • Key Insight : The OCF₃ group offers a balance of electronic effects and metabolic resistance, whereas CF₃ prioritizes lipophilicity. Halogens (Cl, F) are less stable metabolically but improve target affinity in certain contexts .

Positional Isomerism: 3- vs. 4-Substituted Phenyl Rings

Compound Substituent Position Notable Findings Reference
(E)-3-(4-(Trifluoromethoxy)phenyl)prop-2-en-1-amine 4-OCF₃ Discontinued commercial availability (CymitQuimica), suggesting potential synthetic challenges or instability.
This compound 3-OCF₃ No direct stability data, but 3-substitution may offer steric advantages in receptor binding compared to 4-substituted analogs.
  • Key Insight : The 3-substituted isomer may provide better steric compatibility with biological targets, while 4-substituted analogs face discontinuation due to practical limitations .

Amine Backbone Variations

Compound Amine Structure Pharmacological Notes Reference
1-{(1S)-2-[amino]-1-[3-(trifluoromethoxy)phenyl]ethyl}cyclohexanol (WAY-260022) Cyclohexanol-amine Potent norepinephrine reuptake inhibitor (IC₅₀ < 10 nM); high selectivity over serotonin/dopamine transporters. Brain-penetrant and orally efficacious in rodent models.
1-[4-(2,2,2-Trifluoroethoxy)phenyl]ethan-1-amine Ethylamine Trifluoroethoxy (OCH₂CF₃) increases steric bulk compared to OCF₃, potentially reducing binding efficiency but improving pharmacokinetic half-life.
  • Key Insight: Allylamine derivatives like the target compound may exhibit distinct conformational dynamics compared to cyclohexanol or ethylamine analogs, influencing both target engagement and metabolic pathways .

Biological Activity

1-[3-(Trifluoromethoxy)phenyl]prop-2-EN-1-amine, also known as 3-(2-(trifluoromethoxy)phenyl)prop-2-en-1-amine, is an organic compound with significant biological activity due to its unique structural features. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H10F3NO, with a molecular weight of approximately 217.19 g/mol. The trifluoromethoxy group enhances the compound's lipophilicity, facilitating its ability to penetrate cell membranes and interact with various biological targets.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Properties : Studies have shown its effectiveness against various bacterial strains, highlighting its potential as an antimicrobial agent .
  • Enzyme Inhibition : It has been investigated for its ability to inhibit specific enzymes, which may contribute to its therapeutic effects in conditions like cancer and inflammation .
  • Cytotoxic Effects : The compound has demonstrated cytotoxicity against certain cancer cell lines, indicating potential applications in oncology .

The mechanism of action for this compound involves binding to specific proteins or enzymes within biological systems. This interaction can modulate their activity, influencing various biochemical pathways. For instance, it may act as a membrane permeability inhibitor or affect the expression of certain genes involved in cell proliferation .

Antimicrobial Activity

A study focused on the antibacterial efficacy of this compound revealed significant activity against Mycobacterium kansasii and other pathogens. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics, suggesting that this compound could serve as a lead for new antimicrobial therapies .

Cytotoxicity Assessment

In vitro studies using human monocytic leukemia THP-1 cells demonstrated that the compound exhibits cytotoxic effects at low concentrations. The results indicated an average IC50 value that positions it as a promising candidate for further development in cancer therapy .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Properties
3-(2-(Trifluoromethyl)phenyl)prop-2-en-1-amineContains a trifluoromethyl group instead of trifluoromethoxyDifferent electronic properties due to the absence of oxygen
3-(2-(Difluoromethoxy)phenyl)prop-2-en-1-amineContains a difluoromethoxy groupVaries in reactivity compared to trifluoromethoxy
3-(2-(Trifluoromethoxy)phenyl)prop-2-en-1-olAn alcohol derivativeDifferent reactivity patterns due to alcohol functional group

This table illustrates how the trifluoromethoxy group contributes to the distinct biological activity observed in this compound compared to its analogs.

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